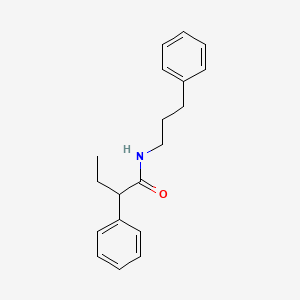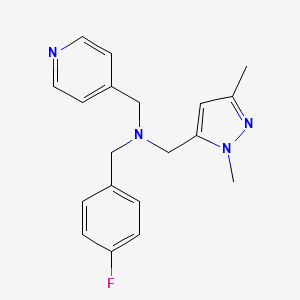
2-phenyl-N-(3-phenylpropyl)butanamide
Overview
Description
2-phenyl-N-(3-phenylpropyl)butanamide is an organic compound belonging to the class of amides It is characterized by the presence of a butanamide backbone with phenyl groups attached to the nitrogen and the third carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(3-phenylpropyl)butanamide typically involves the reaction of butanoyl chloride with 3-phenylpropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Butanoyl chloride+3-phenylpropylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent extraction and recrystallization are common methods used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2-phenyl-N-(3-phenylpropyl)butylamine.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
2-phenyl-N-(3-phenylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-phenyl-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal applications, it may modulate pain pathways by interacting with opioid receptors.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-propylbutanamide
- N-benzyl-N-phenylbutanamide
- N-phenyl-N-(2-phenylethyl)butanamide
Uniqueness
2-phenyl-N-(3-phenylpropyl)butanamide is unique due to the specific positioning of the phenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-phenyl-N-(3-phenylpropyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)19(21)20-15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIUAIIOTPDKMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[bis(1H-indol-3-yl)methyl]-6-ethoxyphenol](/img/structure/B4004703.png)
![N-[2-(1-bromonaphthalen-2-yl)oxyethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4004707.png)
![2-METHYL-7-{[4-(PROPAN-2-YL)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL](/img/structure/B4004711.png)
![N-[1-(4-bromophenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4004715.png)
![N-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4004726.png)
![1-[2-[2-(4-Bromo-2-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004729.png)
![3-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]quinazolin-4-one](/img/structure/B4004732.png)
![2-methoxy-N-[2-(2-methyl-5-propan-2-ylphenoxy)ethyl]ethanamine;oxalic acid](/img/structure/B4004740.png)

![N-(4-ethoxyphenyl)-2-[[5-(3-ethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B4004750.png)
![1-[4-(2-allyl-6-methoxyphenoxy)butyl]-1H-imidazole oxalate](/img/structure/B4004764.png)
![1-[3-(1,2,4-triazol-4-yl)propyl]-3,4-dihydro-2H-quinoline](/img/structure/B4004771.png)
![4-[4-(2-Butan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4004781.png)
![N-[2-(3,4-dichlorophenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4004782.png)
